molecular formula C14H16N2O6 B8046947 (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic acid

(4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic acid

Numéro de catalogue: B8046947
Poids moléculaire: 308.29 g/mol
Clé InChI: KGWJKKUSXSBPSK-APPZFPTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound, a polycyclic heterocyclic molecule, features a fused oxazino-pyrido-pyrazine core with a carboxylic acid group at position 9, a methoxy group at position 7, and a methyl substituent at position 4. Its stereochemistry (4R,12aS) is critical for biological activity . It serves as a key intermediate in synthesizing Dolutegravir, an HIV integrase inhibitor, highlighting its pharmaceutical relevance . The structural complexity arises from three fused rings: a pyridine, pyrazine, and oxazine moiety, which contribute to its rigidity and interaction with biological targets .

Propriétés

IUPAC Name

(3S,7R)-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-7-3-4-22-9-6-15-5-8(14(19)20)11(17)12(21-2)10(15)13(18)16(7)9/h5,7,9H,3-4,6H2,1-2H3,(H,19,20)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWJKKUSXSBPSK-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxylic acid (CAS No. 1335210-34-8) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties that could be explored for therapeutic applications.

  • Molecular Formula : C14H16N2O6
  • Molecular Weight : 308.29 g/mol
  • Chemical Structure : The compound features a dioxo structure and an oxazino-pyrido framework which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • Studies have demonstrated that derivatives of pyrido-pyrazine compounds exhibit significant antiviral properties. Specifically, (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo compounds have been investigated as potential inhibitors of HIV integrase, a critical enzyme in the HIV replication cycle .
    • The mechanism involves interference with the integrase enzyme's function, thereby inhibiting viral replication.
  • Anti-inflammatory Properties :
    • Preliminary data suggest that this compound may modulate inflammatory pathways. The activation of certain signaling pathways involved in inflammation could be influenced by the structural components of the molecule .
    • Further studies are required to elucidate the specific mechanisms and pathways involved.
  • Cytotoxicity :
    • Some studies have indicated cytotoxic effects against various cancer cell lines. The presence of dioxo groups in the structure may enhance its reactivity towards cellular components leading to apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to (4R,12aS)-7-Methoxy-4-Methyl-6,8-dioxo:

StudyFindings
Study 1Identified as a potent HIV integrase inhibitor with IC50 values indicating effective inhibition at low concentrations.
Study 2Demonstrated anti-inflammatory effects in vitro through modulation of NF-kB signaling pathways.
Study 3Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.

Comparaison Avec Des Composés Similaires

Pyrido-Pyrazine Derivatives

Compounds sharing the pyrido-pyrazine core but differing in substituents and stereochemistry include:

  • Methyl-1,6-dioxo-8-[(arylamino)carbonyl]hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates (4a-e): These derivatives replace the carboxylic acid with ester groups and introduce aryl carboxamide substituents.
  • Dolutegravir Sodium : The parent drug incorporates a 2,4-difluorobenzyl carbamoyl group at position 9 instead of the carboxylic acid, improving binding affinity to HIV integrase .

Key Difference : Substituents at position 9 (carboxylic acid vs. carboxamide) significantly impact solubility and target specificity.

Pyrazolo-Pyridazine/Pyrimidine Derivatives

  • Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate (10g) : Features a pyrazolo-pyridazine core with ester and methyl groups. Unlike the target compound, it lacks the oxazine ring, reducing structural rigidity and metabolic stability .
  • Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one derivatives (5, 6): These contain oxazinone rings and quinoline substituents. The methoxy group at position 7 is conserved, but the absence of a pyrazine ring limits cross-pharmacological activity .

Key Difference : Core ring systems (pyrido-pyrazine vs. pyrazolo-pyridazine) dictate biological activity profiles (antiviral vs. antimicrobial) .

Benzo-Oxazin and Imidazo-Pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Contains an imidazo-pyridine core with nitro and cyano groups.
  • 6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c): Integrates benzo-oxazin and pyrimidine moieties. The oxazine ring is conserved, but the lack of a pyrido-pyrazine system reduces antiviral applicability .

Key Difference: Functional groups (e.g., nitro, cyano) in analogs introduce distinct electronic effects, altering binding kinetics compared to the methoxy and methyl groups in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Oxazino-pyrido-pyrazine 7-OMe, 4-Me, 9-COOH HIV Integrase Inhibition
Dolutegravir Sodium Oxazino-pyrido-pyrazine 7-OMe, 4-Me, 9-CONH-(2,4-F2C6H3CH2) HIV Integrase Inhibition
Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazine-2-carboxylate Pyrazolo-pyridazine 3-Me, 7-Me, 2-COOEt Not Reported
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-benzo[b][1,4]oxazin-3-one Benzo-oxazin + pyrimidine 4-Me, 6-pyrimidinyl Antimicrobial
Diethyl 8-cyano-7-(4-nitrophenyl)imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine 8-CN, 7-NO2Ph, 5,6-COOEt Not Reported

Computational and Experimental Comparison Methods

  • Tanimoto Coefficients : Studies using binary fingerprints (e.g., MACCS keys) show moderate similarity (Tanimoto >0.6) between the target compound and pyrido-pyrazine derivatives, but lower scores (<0.4) for pyrazolo-pyridazines due to divergent cores .
  • Subgraph Matching : Direct comparison of fused rings identifies conserved motifs (e.g., oxazine in benzo-oxazin derivatives) but highlights critical differences in ring connectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.